5-cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide
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Description
5-cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide, also known as compound A, is a small molecule that has shown promising results in scientific research studies. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Scientific Research Applications
Novel Analog Synthesis and Antibacterial Activity
A study involving the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of novel analogs, including those similar to the structural framework of 5-cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide, showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds demonstrated antibacterial activity at non-cytotoxic concentrations to mammalian cells, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Cyclocondensation and Chemical Synthesis
Research on the cyclocondensation of related compounds with 1,3-binucleophiles has led to the synthesis of trifluoromethyl-containing heterocycles. This illustrates the chemical versatility and potential for the synthesis of novel compounds with unique structural features (Sokolov et al., 2014).
Herbicidal Activity
A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, structurally related to this compound, were synthesized and evaluated for their herbicidal activity. One compound in this series showed significant inhibition against certain weeds, suggesting that derivatives of this compound could be explored for agricultural applications (Sun et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Compounds containing isoxazole and similar to this compound have been explored for their inhibitory properties against carbonic anhydrase II and VII. Such studies suggest the potential for developing therapeutic agents targeting diseases where enzyme inhibition is beneficial (Altuğ et al., 2017).
properties
IUPAC Name |
5-cyclopropyl-N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(14-9-15(22-20-14)12-4-5-12)19-10-11-2-1-3-13(8-11)17-18-6-7-23-17/h1-3,6-9,12H,4-5,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEKKXQNCFXWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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